Technical Guide: Synthesis and Characterization of 2-(Pyrrolidin-1-yl)benzimidamide
Technical Guide: Synthesis and Characterization of 2-(Pyrrolidin-1-yl)benzimidamide
Executive Summary
Compound: 2-(Pyrrolidin-1-yl)benzimidamide CAS Registry Number: Not widely established (Analogous structures: 2-(pyrrolidin-1-yl)benzonitrile [CAS: 115091-38-0]) Molecular Formula: C₁₁H₁₅N₃ Molecular Weight: 189.26 g/mol [1]
This guide details the synthesis of 2-(Pyrrolidin-1-yl)benzimidamide, a sterically congested benzamidine derivative.[1] Due to the electron-donating nature of the ortho-pyrrolidine substituent and the steric bulk at the 2-position, standard Pinner reaction conditions (HCl/EtOH) are often insufficient for converting the nitrile precursor to the amidine.
Consequently, this protocol prioritizes a Lewis Acid-Mediated Amination (Garigipati Method) using trimethylaluminum (AlMe₃), which offers the highest probability of success for deactivated, ortho-substituted nitriles. A secondary, scalable route via Thioimidate activation is provided for larger batches where pyrophoric reagents must be avoided.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two primary stages: the construction of the C-N bond via Nucleophilic Aromatic Substitution (SₙAr) and the transformation of the nitrile functionality into the amidine.
Strategic Considerations:
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SₙAr Reactivity: 2-Fluorobenzonitrile is selected as the starting material over the chloro-analog.[1] The high electronegativity of fluorine activates the ortho-carbon for nucleophilic attack by pyrrolidine without requiring transition metal catalysis (e.g., Buchwald-Hartwig).[1]
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Amidine Formation: The pyrrolidine ring at the ortho-position donates electron density into the aromatic ring, rendering the nitrile carbon less electrophilic. Furthermore, steric hindrance blocks the attack of weak nucleophiles. Therefore, we employ an activated aluminum-amide species (AlMe₃/NH₄Cl) to force the conversion.
Visual Workflow (Reaction Scheme)
Part 2: Experimental Protocols
Step 1: Synthesis of 2-(Pyrrolidin-1-yl)benzonitrile
This step installs the pyrrolidine ring.[1] The reaction is robust and typically proceeds in high yield (>85%).
Reagents:
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2-Fluorobenzonitrile (1.0 equiv)[1]
-
Pyrrolidine (1.5 equiv)
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Potassium Carbonate (K₂CO₃) (2.0 equiv)
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Solvent: Dimethyl Sulfoxide (DMSO) or DMF (Dry)
Protocol:
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Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-fluorobenzonitrile (e.g., 10 mmol) and K₂CO₃ (20 mmol).
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Addition: Add DMSO (5 mL/mmol) followed by pyrrolidine (15 mmol).
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Reaction: Heat the mixture to 90–100°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting material (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot.
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Workup: Cool to room temperature. Pour the reaction mixture into ice-water (50 mL). The product often precipitates as a solid.
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Purification: Usually not required. If necessary, purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Checkpoint: The intermediate should show a strong nitrile stretch in IR at ~2210 cm⁻¹.
Step 2: Conversion to Amidine (Garigipati Method)
Warning: Trimethylaluminum (AlMe₃) is pyrophoric. Handle strictly under inert atmosphere.
Reagents:
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2-(Pyrrolidin-1-yl)benzonitrile (1.0 equiv)[1]
-
Trimethylaluminum (2.0 M in Toluene) (2.0 equiv)
-
Ammonium Chloride (NH₄Cl) (2.0 equiv)
-
Solvent: Anhydrous Toluene
Protocol:
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Activation (In Situ): In a flame-dried Schlenk flask under Argon, suspend dry NH₄Cl (20 mmol) in anhydrous toluene (10 mL). Cool to 0°C.
-
AlMe₃ Addition: Slowly add AlMe₃ solution (10 mL, 20 mmol) dropwise. Caution: Gas evolution (Methane). Stir at room temperature for 1 hour until gas evolution ceases. This forms the active reagent: methylaluminum amide.
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Coupling: Add a solution of 2-(pyrrolidin-1-yl)benzonitrile (10 mmol) in dry toluene (5 mL) to the activated reagent.
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Heating: Heat the mixture to 80–100°C for 12–18 hours. The reaction mixture typically turns yellow/orange.
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Quench (Critical): Cool to 0°C. Carefully quench by adding the mixture dropwise into a slurry of Silica Gel in CHCl₃ or slow addition of Methanol. Note: Direct water addition causes violent sputtering.
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Workup: Filter the slurry through a pad of Celite. Wash the pad with Methanol/CHCl₃ (1:9). Concentrate the filtrate.
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Salt Formation: The free base is unstable/hygroscopic. Dissolve the residue in minimal ethanol and add 4M HCl in dioxane. Precipitate the 2-(pyrrolidin-1-yl)benzimidamide hydrochloride salt with diethyl ether.
Part 3: Characterization & Data Analysis
Expected Spectroscopic Data
The following data table summarizes the diagnostic signals for the hydrochloride salt.
| Technique | Parameter | Diagnostic Signal | Structural Assignment |
| ¹H NMR | Aliphatic | δ 1.95 (m, 4H), 3.35 (m, 4H) | Pyrrolidine ring protons |
| Aromatic | δ 7.10–7.60 (m, 4H) | Benzene ring protons | |
| Amidine | δ 9.20 (br s, 2H), 9.60 (br s, 2H) | Amidine NH protons (D₂O exch.) | |
| ¹³C NMR | Carbonyl-like | δ ~165.0 ppm | Amidine C=N carbon |
| C-N | δ ~52.0 ppm | Pyrrolidine N-CH₂ | |
| IR | Stretch | 1680 cm⁻¹ | C=N (Amidine) |
| Stretch | 3100–3300 cm⁻¹ | N-H (Broad, salt form) | |
| MS (ESI) | m/z | 190.1 [M+H]⁺ | Protonated molecular ion |
Purification Logic Flow
For high-purity applications (e.g., biological screening), Reverse Phase HPLC is recommended.
Part 4: Troubleshooting & Critical Parameters
Reaction Stalls (Step 2)
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Cause: Incomplete formation of the aluminum-amide species or moisture contamination.
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Solution: Ensure AlMe₃ is fresh. Increase the equivalents of AlMe₃/NH₄Cl to 3.0 or 4.0. Increase temperature to 110°C (refluxing toluene).
Cyclization Byproducts[1]
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Risk: While less common with tertiary amines (pyrrolidine), ortho-substituted amidines can sometimes cyclize if impurities are present.
-
Verification: Check MS for [M-NH3] peaks (loss of 17), which might indicate cyclization to a benzazole derivative, though this is chemically unlikely for this specific substrate without an additional electrophile.
Stability
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Free Base: Benzamidines are strong bases (pKa ~11-12).[1] The free base will absorb CO₂ from the air to form carbonates.
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Recommendation: Always isolate and store as the HCl or TFA salt . Store at -20°C under dessication.
References
-
Garigipati, R. S. (1982). An efficient conversion of nitriles to amidines. Tetrahedron Letters, 31(14), 1969-1972.
- Core cit
-
Dunne, C. J., et al. (2013). One-Step Conversion of 2-Amino-N′-arylbenzamidines into 3-Aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles. The Journal of Organic Chemistry.
- Provides context on the reactivity of ortho-amino benzamidines.
- Lange, U. E., et al. (2013). Synthesis of Benzamidines from Nitriles. Comprehensive Organic Functional Group Transformations II.
-
US Patent 8962609B2. (2015). Pyrimidine compounds as inhibitors of protein kinases IKK epsilon and/or TBK-1.[1][4]
- Validates the synthesis of the precursor 2-(pyrrolidin-1-yl)benzonitrile.
Sources
- 1. US8962609B2 - Pyrimidine compounds as inhibitors of protein kinases IKK epsilon and/or TBK-1, processes for their preparation, and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
